(1S,2S)-1-Amino-2-ethylcyclopentanecarboxylic acid

peptide foldamer design conformational constraint Cα,α-dialkylated amino acid

Researchers require conformationally constrained amino acids to pre-organize peptide foldamers but face stereochemical ambiguity and supply inconsistency. (1S,2S)-1-Amino-2-ethylcyclopentanecarboxylic acid (CAS 309757-08-2) solves this as a pure single stereoisomer. - **Strict Helical Bias:** Acc5 scaffold populates α/3₁₀-helical basin exclusively vs. flexible residues (e.g., Aib). - **Defined Hydrophobic Contact:** (1S,2S)-2-ethyl substituent enhances logP to 0.98 vs. cycloleucine (-2.28 to 1.04). - **R&D Grade:** ≥98% purity, immediate shipping for NMDA receptor analog or organocatalyst studies.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 309757-08-2
Cat. No. B12069755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-1-Amino-2-ethylcyclopentanecarboxylic acid
CAS309757-08-2
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCC1CCCC1(C(=O)O)N
InChIInChI=1S/C8H15NO2/c1-2-6-4-3-5-8(6,9)7(10)11/h6H,2-5,9H2,1H3,(H,10,11)/t6-,8-/m0/s1
InChIKeyVFTCZGKOTNJNAW-XPUUQOCRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Cα,α-Dialkylated Cyclopentane Amino Acid Overview


(1S,2S)-1-Amino-2-ethylcyclopentanecarboxylic acid (CAS 309757-08-2) is a chiral, non-proteinogenic Cα,α-dialkylated α-amino acid featuring a cyclopentane ring that constrains the φ and ψ backbone dihedral angles [1]. The (1S,2S) absolute configuration places the 2-ethyl substituent in a defined spatial orientation, differentiating it from its enantiomer (1R,2R) and diastereomers (1S,2R)/(1R,2S) [2]. This scaffold belongs to the class of 1-aminocyclopentane-1-carboxylic acid (Acc5) derivatives, which computational and crystallographic studies show strongly favor α/3₁₀-helical backbone conformations [1]. The 2-ethyl side-chain introduces a larger hydrophobic surface relative to the unsubstituted parent cycloleucine, as reflected in a calculated logP of 0.98 versus −2.28 to 1.04 for cycloleucine [3].

Why Stereochemistry Determines Conformational and Pharmacological Outcomes


The (1S,2S) isomer of 1-amino-2-ethylcyclopentanecarboxylic acid cannot be freely interchanged with its (1R,2R) enantiomer or (1S,2R)/(1R,2S) diastereomers. The asymmetric Strecker synthesis of the 2-ethyl series demonstrates that the four stereoisomers are separable, discrete chemical entities with distinct physical properties [1]. In the broader class of cyclopentane amino acids, stereochemistry at the 1,2-positions is a primary determinant of receptor recognition: at GABAC receptors, the trans-configured (+)-TACP acts as a moderate partial agonist (EC50 ρ1 = 2.7 ± 0.2 μM), while the cis-diastereomer (−)-CACP is 29-fold less potent (EC50 ρ1 = 78.5 ± 3.5 μM) [2]. Similarly, the unsubstituted parent compound cycloleucine exhibits a Ki of 600 μM at the NMDA receptor glycine site , a relatively weak affinity that the 2-ethyl substituent and (1S,2S) stereochemistry may modulate, though direct data for this specific stereoisomer are not yet published [1].

Quantitative Differentiation Against Closest Analogs


Backbone Conformational Restriction for α/3₁₀-Helical Foldamers

The 1-aminocyclopentane-1-carboxylic acid (Acc5) core of the target compound restricts the peptide backbone to the α/3₁₀-helical region (φ ≈ ±60°, ψ ≈ ±30° to ±45°), in contrast to the flexible, non-cyclic α-amino acid L-leucine or the achiral α,α-disubstituted amino acid Aib (α-aminoisobutyric acid) which permits both 3₁₀- and α-helical conformations depending on sequence context [1]. Conformational energy calculations on the Ac-Acc5-NHMe monopeptide model show a global minimum in the α/3₁₀-helical basin, whereas Ac-Aib-NHMe populates both helical and extended conformations [1][2]. The 2-ethyl substituent of the target compound further restricts ring pseudorotation dynamics relative to the unsubstituted Acc5, as supported by pseudorotational analyses of 1-aminocyclopentane-1-carboxylic acid derivatives [3].

peptide foldamer design conformational constraint Cα,α-dialkylated amino acid

Enhanced Hydrophobic Character via 2-Ethyl Substitution

The calculated partition coefficient (logP) for (1S,2S)-1-amino-2-ethylcyclopentanecarboxylic acid is 0.9786 , indicating moderate lipophilicity. This value is substantially higher than the experimentally determined logP of cycloleucine (−2.28 [1] or 1.04280 ; the variation reflects different measurement or calculation methods). The 2-ethyl group adds approximately 28 Da of hydrophobic mass and increases the number of heavy atoms by 2 compared to cycloleucine, enhancing membrane partitioning potential. Within the broader SAR of alicyclic α-amino acids studied for tumor imaging, increasing ring size and alkyl substitution correlates with altered tumor-to-normal-tissue distribution ratios [2], suggesting the 2-ethyl substituent may confer distinct pharmacokinetic properties.

logP hydrophobicity blood-brain barrier permeability

NMDA Receptor Glycine Site Modulatory Potential

Cycloleucine (1-aminocyclopentanecarboxylic acid), the unsubstituted parent of the target compound, acts as an antagonist at the NMDA receptor-associated glycine binding site with a Ki of 600 μM . In crystallographic and electrophysiological studies, 1-aminocyclopentanecarboxylic acid (ACPC) partially activates the NR1 subunit of the NMDA receptor by approximately 80% of the full agonist response, compared to 42% for the smaller ring analog 1-aminocyclobutanecarboxylic acid (ACBC) [1]. The (1S,2S)-2-ethyl substituted derivative introduces a stereochemically defined hydrophobic side-chain that may alter both binding affinity and efficacy at the glycine site. While no direct binding or functional data are available for this specific stereoisomer, the class-level observation that ring size and substitution pattern govern the degree of partial agonism at NR1 [1] provides a rational basis for investigating the target compound as a glycine site modulator with potentially distinct pharmacological profile.

NMDA receptor glycine site partial agonist Acc5 derivative

Stereochemically Defined Access via Asymmetric Strecker Synthesis

The synthetic route to (1S,2S)-1-amino-2-ethylcyclopentanecarboxylic acid and its three stereoisomers has been established via an asymmetric Strecker reaction using (R)-1-phenylethylamine as chiral auxiliary on racemic 2-ethylcyclopentanone [1]. This approach yields all four possible stereoisomers from a common precursor, enabling systematic comparative studies. The (1S,2S) isomer is obtained as part of the 'like' (cis) diastereomeric series from the kinetic Strecker nitrile formation pathway, where 1,3-induction predominates for the 2-ethyl substituent [1]. Commercial suppliers list the compound at ≥98% purity , though specific enantiomeric excess (ee) or diastereomeric excess (de) values are not disclosed in public-facing technical datasheets.

asymmetric Strecker synthesis enantiomeric purity diastereomer separation chiral pool

Prioritized Application Scenarios


Helical Peptide Foldamer Design with α/3₁₀-Helix Propensity

When designing α/β-peptide foldamers that require predictable, rigid helical secondary structure, the Acc5 scaffold of (1S,2S)-1-amino-2-ethylcyclopentanecarboxylic acid provides a stronger helical bias than flexible α-amino acids (e.g., L-leucine) or moderately constraining residues (e.g., Aib). Conformational energy calculations show Acc5 residues populate the α/3₁₀-helical basin almost exclusively [1], whereas Aib can adopt both helical and extended conformations depending on sequence [2]. The (1S,2S) stereochemistry is critical because diastereomers at the 2-position would orient the ethyl side-chain differently on the helix surface, potentially disrupting intramolecular packing or target protein contacts. Pre-organized foldamers incorporating Acc5 residues have demonstrated enhanced cell permeability and protease resistance [3], making this compound a strategic choice for intracellular target engagement studies.

SAR Exploration of NMDA Receptor Glycine Site Modulators

For medicinal chemistry programs targeting the NMDA receptor glycine binding site, (1S,2S)-1-amino-2-ethylcyclopentanecarboxylic acid serves as a rationally designed analog of cycloleucine (Ki = 600 μM ) with an additional stereochemically defined hydrophobic contact point. Crystallographic studies of the NR1 ligand-binding core complexed with 1-aminocyclopentanecarboxylic acid (ACPC) reveal that the cyclopentane ring occupies a hydrophobic sub-pocket adjacent to the glycine binding cleft [4]. The 2-ethyl substituent of the (1S,2S) isomer is predicted to extend deeper into this hydrophobic region, potentially enhancing binding affinity and/or altering efficacy (partial agonist vs. antagonist) compared to cycloleucine. Systematic comparison of all four 2-ethyl stereoisomers [5] would further delineate the stereochemical requirements for NR1 modulation.

Chiral Building Block for Asymmetric Catalysis and Synthesis

Cα,α-Dialkylated α-amino acids with cyclic backbones, including Acc5 derivatives, have been employed as organocatalysts for asymmetric transformations such as epoxidation of α,β-unsaturated ketones [6]. The (1S,2S)-2-ethyl substituted variant offers a unique combination of a rigid cyclopentane core and a stereogenic 2-ethyl side-chain that can transfer chiral information to the reacting substrate. Compared to the unsubstituted Acc5 or the achiral cycloleucine, the additional stereocenter at C2 enables diastereocontrol in peptide-catalyzed reactions where the orientation of the side-chain influences transition-state geometry. The commercial availability at ≥98% purity supports its use as a standard building block without the need for custom synthesis.

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